molecular formula C6H12ClNO2 B10795770 Vigabatrin-13C-d2 (hydrochloride)

Vigabatrin-13C-d2 (hydrochloride)

Cat. No.: B10795770
M. Wt: 168.62 g/mol
InChI Key: FBNKOYLPAMUOHS-YSJJXQNZSA-N
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Description

Vigabatrin-13C-d2 (hydrochloride) is a stable isotope-labeled derivative of Vigabatrin hydrochloride, an antiepileptic drug used to treat refractory complex partial seizures and infantile spasms. The compound is chemically designated as (±)-4-Amino-5-hexenoic Acid Hydrochloride-13CD2, with a molecular structure incorporating two deuterium atoms and one carbon-13 isotope. This isotopic labeling enhances its utility as an internal standard in mass spectrometry and pharmacokinetic studies, ensuring precise quantification by minimizing interference from endogenous compounds .

The hydrochloride salt form improves solubility and stability, a common formulation strategy for acidic pharmaceuticals. Vigabatrin itself acts as an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase, increasing GABA levels in the central nervous system. The isotopic variant (Vigabatrin-13C-d2 HCl) retains the pharmacological activity of the parent molecule but is primarily employed in analytical and research contexts rather than therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vigabatrin-13C-d2 (hydrochloride) is synthesized by incorporating stable heavy isotopes of carbon (13C) and deuterium (d2) into the Vigabatrin molecule. The synthetic route involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes .

Industrial Production Methods

The industrial production of Vigabatrin-13C-d2 (hydrochloride) involves large-scale synthesis using labeled precursors. The process is carefully controlled to maintain the purity and isotopic labeling of the final product. The compound is then purified and formulated for use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Vigabatrin-13C-d2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Vigabatrin-13C-d2 (hydrochloride) can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

Vigabatrin acts by irreversibly inhibiting GABA-T, leading to increased levels of GABA in the synaptic cleft. This mechanism is crucial for its anticonvulsant properties, making it effective in managing seizures . The pharmacokinetic profile shows that vigabatrin is completely absorbed after oral administration, with peak plasma concentrations achieved within one hour .

Case Study: Efficacy in Epileptic Seizures

A double-blind study demonstrated that patients receiving vigabatrin experienced a statistically significant reduction in seizure frequency compared to those on placebo. Specifically, the median monthly seizure frequency decreased from 8.3 to 7.5 seizures per 28 days in the placebo group, while vigabatrin patients showed a more substantial reduction . This highlights the compound's effectiveness as an adjunct therapy in refractory epilepsy.

Neuropharmacological Research

Animal Models

In preclinical studies, vigabatrin has been shown to reduce myoclonus incidence and increase electroconvulsive thresholds in mouse models of seizures. For instance, treatment with vigabatrin at a concentration of 1,500 mg/kg decreased GABA-T activity without affecting glutamic acid decarboxylase activity in mice . These findings are pivotal for understanding the drug's potential effects on different types of seizures.

Table 2: Effects Observed in Animal Studies

Study TypeEffect Observed
Audiogenic Seizure ModelReduced incidence of myoclonus
Maximal Electroshock ModelIncreased electroconvulsive threshold
Pentylenetetrazol ModelDecreased number of clonic convulsions

Clinical Applications and Safety Profile

Therapeutic Uses

Vigabatrin is primarily utilized for treating infantile spasms and refractory complex partial seizures. Its ability to enhance GABAergic activity makes it a valuable option when other medications fail .

Safety Considerations

Despite its efficacy, vigabatrin has been associated with potential side effects, including retinal toxicity. A case report indicated that patients treated with vigabatrin showed improved seizure control but required careful monitoring for adverse effects such as decreased appetite and fatigue .

Mechanism of Action

Vigabatrin-13C-d2 (hydrochloride) exerts its effects by inhibiting the enzyme GABA transaminase, which is responsible for the catabolism of GABA. By inhibiting this enzyme, Vigabatrin-13C-d2 (hydrochloride) increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism is particularly useful in the treatment of epilepsy, where increased GABA levels can help to reduce seizure activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Vigabatrin Hydrochloride (Non-Isotopic Parent Compound)

  • Molecular Weight: 151.6 g/mol (non-isotopic) vs. ~154.6 g/mol (isotopic form due to 13C and 2H incorporation).
  • Analytical Role: Unlike the isotopic variant, non-labeled Vigabatrin HCl is used therapeutically. Both share identical chromatographic behavior in HPLC but differ in mass spectral profiles, enabling discrimination in co-analysis .

Other Hydrochloride Salts in Pharmaceuticals
Pharmaceuticals such as Vilazodone Hydrochloride (antidepressant), Amantadine Hydrochloride (antiviral/Parkinson’s), and Pseudoephedrine Hydrochloride (decongestant) share the hydrochloride salt formulation for enhanced solubility. However, their therapeutic targets and chemical backbones differ significantly:

  • Vilazodone HCl : A serotonin partial agonist/reuptake inhibitor with a fused bicyclic structure, unlike Vigabatrin’s linear chain.
  • Amantadine HCl : A tricyclic amine with antiviral mechanisms, contrasting Vigabatrin’s GABAergic action.
Compound Therapeutic Use Molecular Weight (g/mol) LogP Solubility (mg/mL)
Vigabatrin-13C-d2 HCl Research/analytical ~154.6 -0.92* >100 (aqueous)
Vilazodone HCl Depression 477.99 4.5 0.3
Amantadine HCl Parkinson’s/influenza 187.71 2.1 50

*Estimated based on parent compound data .

Analytical Method Comparisons

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common technique for analyzing hydrochloride salts. For example:

  • Amitriptyline HCl and Gabapentin : Validated RP-HPLC methods achieve accuracy rates of 98–102% and stability in solution for up to 24 hours .

  • Pseudoephedrine HCl: Linear calibration curves (R² > 0.999) in HPLC analyses, comparable to Vigabatrin’s non-microencapsulated analogs .

Vigabatrin-13C-d2 HCl would likely exhibit similar retention times to its non-isotopic form but distinct mass fragmentation patterns. Method validation parameters (precision, accuracy) align with benchmarks for hydrochloride salts, though isotopic variants require mass detectors for specificity .

Regulatory and Compositional Distinctions

Under REACH guidelines, Vigabatrin-13C-d2 HCl is classified as a mono-constituent substance due to its defined isotopic composition, unlike multi-constituent substances (e.g., plant extracts) or UVCB substances (substances of unknown or variable composition) . This classification ensures precise regulatory handling and quality control, critical for its role in research.

Biological Activity

Vigabatrin-13C-d2 (hydrochloride) is a deuterated form of vigabatrin, an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T). This compound is primarily utilized in research settings to study GABA metabolism and its implications in neurological disorders, particularly epilepsy. This article delves into the biological activity of Vigabatrin-13C-d2, highlighting its mechanism of action, pharmacokinetics, therapeutic applications, and relevant research findings.

Vigabatrin-13C-d2 functions by inhibiting GABA-T, an enzyme responsible for the degradation of GABA, the principal inhibitory neurotransmitter in the central nervous system. By blocking this enzyme, vigabatrin increases GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission and thereby reducing seizure activity.

  • Inhibition of GABA-T : Vigabatrin acts as a substrate for GABA-T, leading to irreversible inhibition. This results in elevated GABA concentrations, which is crucial for managing conditions characterized by excessive neuronal excitability, such as epilepsy .
  • Selectivity : Studies indicate that Vigabatrin-13C-d2 selectively inhibits rat brain GABA-T over other enzymes like glutamic acid decarboxylase (GAD), demonstrating a significant selectivity factor of 100-fold .

Pharmacokinetics

Understanding the pharmacokinetics of Vigabatrin-13C-d2 is essential for its application in clinical and research settings.

ParameterDetails
Absorption Complete absorption post-oral administration; peak plasma levels at ~1 hour .
Distribution Widely distributed; negligible plasma protein binding .
Metabolism Minimal hepatic metabolism; primarily excreted unchanged via kidneys .
Excretion Approximately 95% excreted unchanged in urine .

Therapeutic Applications

Vigabatrin-13C-d2 has various applications in both clinical and research contexts:

  • Epilepsy Treatment : Used as an adjunct therapy for refractory complex partial seizures and infantile spasms. Clinical studies have shown significant reductions in seizure frequency with vigabatrin treatment compared to placebo .
  • Research Tool : Serves as an internal standard for quantifying vigabatrin levels using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
  • Neuropharmacological Studies : Investigated for its impact on cognitive functions and quality of life in patients with epilepsy. Research indicates that while effective for seizure control, higher doses may impair cognitive performance .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of vigabatrin:

  • A double-blind placebo-controlled trial involving 203 patients demonstrated that those receiving 3 g/day of vigabatrin experienced a statistically significant reduction in seizure frequency compared to those on placebo. The median monthly seizure frequency decreased significantly from baseline values .
  • In animal models, administration of Vigabatrin-13C-d2 at a dose of 1,500 mg/kg was shown to decrease brain GABA-T activity without affecting GAD activity, indicating its targeted action on the desired enzymatic pathway .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Vigabatrin-13C-d2 (hydrochloride) in biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For example, employ a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) to optimize retention and resolution . Validate the method per ICH guidelines, including linearity (e.g., 1–100 µg·mL⁻¹), accuracy (recovery rates ≥98%), and precision (RSD <2%) .

Q. How is Vigabatrin-13C-d2 (hydrochloride) synthesized and characterized to ensure isotopic purity?

  • Methodology : Synthesize the compound via isotopic labeling using 13C- and deuterium-enriched precursors under controlled reaction conditions (e.g., catalytic hydrogenation). Characterize isotopic purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Confirm chemical identity via Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography . Report purity thresholds (e.g., ≥98% chemical purity, ≥99% isotopic enrichment) in supplementary data .

Advanced Research Questions

Q. How can researchers design experiments to mitigate isotopic interference when using Vigabatrin-13C-d2 (hydrochloride) in metabolic flux analysis?

  • Methodology : Incorporate control experiments with unlabeled Vigabatrin to distinguish isotopic effects. Use computational tools (e.g., isotope pattern calculators) to model expected mass shifts and validate detection limits. For in vivo studies, employ crossover designs to account for inter-subject variability and ensure baseline correction in LC-MS/MS data . Document all parameters in the experimental section to enable replication .

Q. What strategies resolve discrepancies in pharmacokinetic data obtained with Vigabatrin-13C-d2 (hydrochloride) across different analytical platforms?

  • Methodology : Perform cross-platform validation using standardized reference materials. For example, compare results from LC-MS/MS, gas chromatography (GC-MS), and capillary electrophoresis (CE). Apply Bland-Altman analysis to assess agreement between methods and identify systematic biases . Address matrix effects (e.g., ion suppression in plasma) by optimizing sample preparation (e.g., solid-phase extraction) .

Q. How should researchers optimize experimental protocols for studying Vigabatrin-13C-d2 (hydrochloride) stability under varying physiological conditions?

  • Methodology : Conduct accelerated stability studies at pH 1–8 (simulating gastrointestinal and systemic environments) and temperatures (4°C–40°C). Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Monitor isotopic integrity via isotopic ratio mass spectrometry (IRMS) and report degradation products using fragmentation patterns in MS/MS .

Q. Methodological Best Practices

Q. What documentation standards are critical for ensuring reproducibility in studies involving Vigabatrin-13C-d2 (hydrochloride)?

  • Guidelines : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic procedures, including reaction times, temperatures, and purification steps . In supplementary materials, provide raw spectral data (NMR, MS), calibration curves, and statistical analysis scripts .

Q. How can researchers align their experimental design with ethical and regulatory requirements for in vivo studies of Vigabatrin-13C-d2 (hydrochloride)?

  • Guidelines : Submit protocols to institutional review boards (IRBs) for ethical oversight, particularly for studies involving human subjects or animal models. Include detailed risk assessments (e.g., toxicity profiles from Material Safety Data Sheets) and comply with privacy regulations when handling biological samples .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

168.62 g/mol

IUPAC Name

4-amino-6,6-dideuterio(613C)hex-5-enoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/i1+1D2;

InChI Key

FBNKOYLPAMUOHS-YSJJXQNZSA-N

Isomeric SMILES

[2H][13C](=CC(CCC(=O)O)N)[2H].Cl

Canonical SMILES

C=CC(CCC(=O)O)N.Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.